molecular formula C8H11N5O2S2 B2673286 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine CAS No. 2191163-69-4

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine

Cat. No. B2673286
CAS RN: 2191163-69-4
M. Wt: 273.33
InChI Key: OHDFXWADABDWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine, also known as DTN, is a chemical compound that has been widely studied for its potential applications in scientific research. DTN is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to enhance the activity of the inhibitory neurotransmitter GABA, which is known to play a key role in the regulation of neuronal excitability. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to inhibit the activity of various ion channels, including voltage-gated sodium channels, which are known to play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to have a wide range of biochemical and physiological effects. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to reduce neuronal excitability and increase the threshold for seizure activity. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a key role in the development of various inflammatory diseases. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been shown to reduce the release of glutamate, which is known to play a key role in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity for specific targets. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. One potential direction is the development of more potent and selective analogs of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. Another potential direction is the study of the long-term effects of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine on neuronal function and behavior. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine may also have potential applications in the treatment of various neurological disorders, and further research is needed to explore these potential therapeutic applications. Finally, 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine may also have potential applications in the development of new diagnostic tools for various neurological disorders, and further research is needed to explore these potential diagnostic applications.

Synthesis Methods

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-amino-5-nitropyrimidine with thionyl chloride to form 2-chloro-5-nitropyrimidine. This intermediate is then reacted with 1,2,5-thiadiazepane to form 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has been shown to have a wide range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.

properties

IUPAC Name

2-(1,2,5-dithiazepan-5-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S2/c9-7-6(13(14)15)5-10-8(11-7)12-1-3-16-17-4-2-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFXWADABDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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